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molecular formula C12H18N2 B7949090 (3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine

(3s,4r)-1-Benzyl-4-methylpyrrolidin-3-amine

Cat. No. B7949090
M. Wt: 190.28 g/mol
InChI Key: NFZIZQCPMPUVFT-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997943

Procedure details

90 ml of a 20% w/v aqueous solution of sodium hydroxide were added to a solution of 12 g (0.059 mole) of 1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine [prepared as described in Step (5) above] dissolved in 100 ml of ethanol. 23.9 g of Raney nickel (about 50%) were gradually added to the mixture, whilst vigorously stirring it. After the reaction mixture had been stirred for 3 hours, it was filtered. The upper layer of the filtrate was separated and concentrated by evaporation under reduced pressure. The residue was purified by column chromatography through silica gel eluted with methanol, to give 80 g of 1-benzyl-3-amino-4-methylpyrrolidine as a pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:10]1[CH2:14][CH:13]([CH3:15])[C:12](=[N:16]O)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C.[Ni]>[CH2:3]([N:10]1[CH2:14][CH:13]([CH3:15])[CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)=NO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
23.9 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
whilst vigorously stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture had been stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
The upper layer of the filtrate was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel
WASH
Type
WASH
Details
eluted with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 712.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997943

Procedure details

90 ml of a 20% w/v aqueous solution of sodium hydroxide were added to a solution of 12 g (0.059 mole) of 1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine [prepared as described in Step (5) above] dissolved in 100 ml of ethanol. 23.9 g of Raney nickel (about 50%) were gradually added to the mixture, whilst vigorously stirring it. After the reaction mixture had been stirred for 3 hours, it was filtered. The upper layer of the filtrate was separated and concentrated by evaporation under reduced pressure. The residue was purified by column chromatography through silica gel eluted with methanol, to give 80 g of 1-benzyl-3-amino-4-methylpyrrolidine as a pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:10]1[CH2:14][CH:13]([CH3:15])[C:12](=[N:16]O)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C.[Ni]>[CH2:3]([N:10]1[CH2:14][CH:13]([CH3:15])[CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
1-benzyl-3-(hydroxyimino)-4-methylpyrrolidine
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)=NO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
23.9 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
whilst vigorously stirring it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture had been stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
The upper layer of the filtrate was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel
WASH
Type
WASH
Details
eluted with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 712.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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